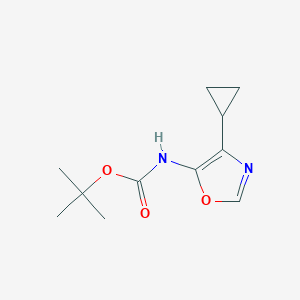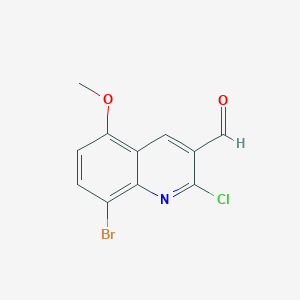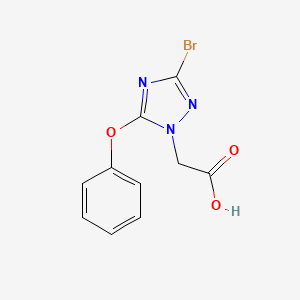
(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid
Descripción general
Descripción
“(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1807979-68-5. It has a molecular weight of 298.1 and its IUPAC name is 2-(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrN3O3/c11-9-12-10(14(13-9)6-8(15)16)17-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16). This indicates the presence of a bromine atom, a phenoxy group, a 1H-1,2,4-triazol-1-yl group, and an acetic acid group in the molecule .Aplicaciones Científicas De Investigación
I have conducted a search on the scientific research applications of “(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid” and found several potential applications based on the properties of triazole derivatives and related compounds. Below are detailed sections for each field:
Anticancer Activity
Triazole derivatives have been found to possess promising anticancer activities against various carcinoma cells, such as Hep-G2 and colon HCT-116 . The ability of triazoles to act as ligands for transition metals can create coordination complexes that may exhibit antiproliferative effects against human acute myeloid leukemia (AML) cells .
Antibacterial and Antifungal Properties
Triazoles are known for their antibacterial and antifungal activities . The structural features of triazoles allow them to interact with bacterial and fungal cell components, potentially inhibiting growth or causing cell death.
Antioxidant Activity
Compounds containing triazole rings have shown antioxidant properties, which are important in protecting cells from oxidative stress .
Anticonvulsant Effects
Some triazole derivatives exhibit anticonvulsant effects, which could be beneficial in the treatment of epilepsy or other seizure disorders .
Anti-inflammatory Applications
The anti-inflammatory potential of triazole compounds can be leveraged in the development of new medications for treating inflammation-related conditions .
Antiviral and Antitumor Potential
Triazole derivatives have been reported to show antiviral and antitumor activities, suggesting their use in developing treatments for viral infections and cancer .
Synthesis and biological evaluation of 4- (1H-1,2,4-triazol-1-yl) - RSC 1,2,3-Triazoles: Synthesis and Biological Application - IntechOpen (3-Bromo-5-phenoxy-1h-1,2,4-triazol-1-yl)acetic acid - Sigma-Aldrich (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1 - MDPI Synthesis and therapeutic potential of imidazole containing compounds - BMC Chemistry
Propiedades
IUPAC Name |
2-(3-bromo-5-phenoxy-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c11-9-12-10(14(13-9)6-8(15)16)17-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCLZBSSNBPJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NN2CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225571 | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid | |
CAS RN |
1807979-68-5 | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807979-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)
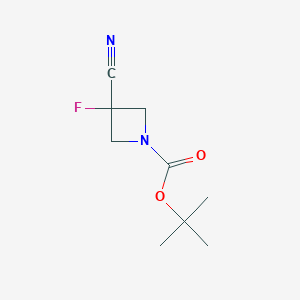
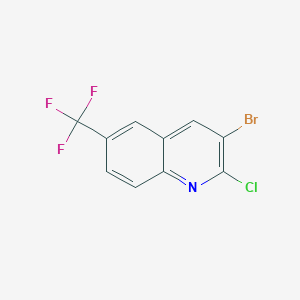
methanone](/img/structure/B1381354.png)
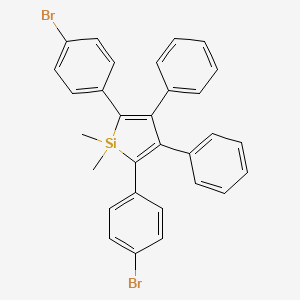
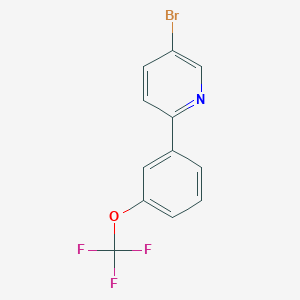

![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)
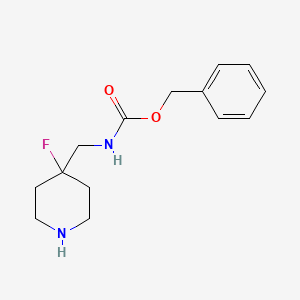
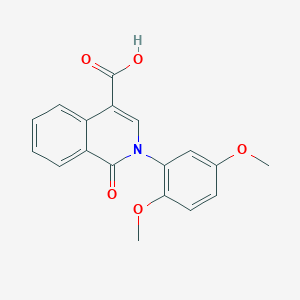
![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)

